molecular formula C₁₇H₁₈O₇ B031029 Byakangelicin CAS No. 19573-01-4

Byakangelicin

Cat. No. B031029
CAS RN: 19573-01-4
M. Wt: 334.3 g/mol
InChI Key: PKRPFNXROFUNDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Byakangelicin's synthesis involves the base-catalyzed cyclization of ortho-acyl(hydroxy)coumarins with haloacetic acid esters. This method has been developed to prepare a series of new 8-alkoxycarbonyl- and 8-acylangelicins, showcasing the versatility in its synthesis for further chemical modification and study (Tolmachev et al., 2001).

Molecular Structure Analysis

The crystal structure of this compound has been determined by X-ray diffraction, revealing its triclinic crystal system. The absolute configuration of the molecules was estimated to be in the S-form, with two molecules with different conformations in an asymmetric unit. This structural information is crucial for understanding the compound's interaction with biological targets and its pharmacological effects (Kim et al., 2002).

Chemical Reactions and Properties

This compound has been involved in various chemical reactions, such as reactions with nitrogen-containing reagents. These reactions result in the formation of amine amides and neutral amides, indicating the compound's reactivity and potential for chemical modification for therapeutic purposes (Murayama et al., 1970).

Physical Properties Analysis

Although specific studies detailing the physical properties of this compound, such as melting point, solubility, and stability, were not identified in this search, the crystallographic study provides insights into its density and molecular geometry, which are fundamental aspects of its physical characteristics.

Chemical Properties Analysis

This compound exhibits significant biological activities, including aldose reductase inhibition, which is relevant in the treatment of galactosemic cataract and diabetic complications. It also shows potential in modulating cytochrome P450 enzymes, indicating its influence on drug metabolism and potential drug interactions (Shin et al., 1998); (Yang et al., 2011).

Scientific Research Applications

  • Diabetic Cataract Treatment : Byakangelicin is known as an inhibitor of aldose reductase, making it a potential treatment for diabetic cataracts. This has been established through research examining its urinary metabolites in rats (Kwon, Song, Shin, & Ryu, 2003) and its effects on aldose reductase activity and galactosemic cataract formation (Shin, Chung, & Cho, 1994).

  • Cytochrome P450 3A4 Expression : this compound induces the expression of cytochrome P450 3A4 in human hepatocytes, which could increase the catabolism of endogenous hormones (Yang et al., 2011).

  • Enhancing Brain Accumulation of Compounds : It improves the brain accumulation of active compounds and enhances their therapeutic effects, potentially useful for brain-targeted therapies (Kang et al., 2019).

  • Anti-Inflammatory Potential : this compound has shown potential as an anti-inflammatory agent, inhibiting IL-1α-induced PGE2 release in A549 cells, which could be beneficial in treating airway inflammation (Lin et al., 2002).

  • Liver Fibrosis and Injury Treatment : It protects against carbon tetrachloride-induced liver injury and fibrosis in mice by inhibiting hepatic stellate cell proliferation and activation and suppressing hepatocyte apoptosis (Li et al., 2020).

  • Osteoarthritis Treatment : this compound inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo (Zhang et al., 2020).

  • Effects on Female Fertility : It partially blocks the uterotropic responses of exogenous estrogen, affecting the estrous cycle, mating, and offspring in rats (Pakrashi, 1967).

  • Inhibition of BACE1 : this compound has significant inhibitory activity against β-secretase (BACE1), which is relevant in the context of Alzheimer's disease research (Marumoto & Miyazawa, 2010).

  • Nitric Oxide Production Inhibition : It showed inhibitory activities on nitric oxide production, which is significant in the context of inflammatory responses (Zhao et al., 2012).

Mechanism of Action

Target of Action

(Rac)-Byakangelicin, also known as Byakangelicin, primarily targets the RAC proteins, which are a part of the Rho family of small GTPases . These proteins, including RAC1, RAC2, and RAC3, act as molecular switches in many signaling cascades that regulate growth and development . They play a crucial role in various cellular processes such as axon guidance, cell polarity, cell motility, vesicular trafficking, and cell cycle progression .

Mode of Action

The interaction of (Rac)-Byakangelicin with its targets involves the activation of these RAC proteins. The activation of RAC proteins leads to the phosphorylation and activation of various transcription factors . This interaction is facilitated by specific motifs present in the effector proteins, such as the Cdc42/Rac interactive binding (CRIB) motif . The activation of these proteins can lead to changes in the cellular functions and signaling pathways .

Biochemical Pathways

(Rac)-Byakangelicin affects several biochemical pathways. The activation of RAC proteins can lead to the up-regulation of the PI3K/AKT and RHO/RAC/PAK signaling pathways . These pathways play a crucial role in cell growth, survival, and migration . Additionally, the activation of RAC proteins can also lead to changes in the actin cytoskeleton, which is crucial for cell movement and invasion .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (Rac)-Byakangelicin are crucial for its bioavailability. Generally, the physicochemical properties of a drug, including its solubility, permeability, and stability, significantly influence its ADME properties .

Result of Action

The activation of RAC proteins by (Rac)-Byakangelicin can lead to various molecular and cellular effects. These include changes in cell morphology, movement, and adhesion . Additionally, the activation of RAC proteins can also lead to changes in the cell cycle, apoptosis, proliferation, invasion, migration, and angiogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Rac)-Byakangelicin. Factors such as temperature, pH, and salinity can affect the release and activity of the compound . .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Byakangelicin . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Byakangelicin has been found to play a role in the development of liver fibrosis and to resist fibrosis and reduce liver cell damage in a model of carbon tetrachloride-induced liver fibrosis in mice . It could serve as a modulator to allow improved brain accumulation of diverse active compounds (Umb, Cur, and Dox) and enhanced therapeutic effects .

properties

IUPAC Name

9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPFNXROFUNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346879
Record name AC1LDCJL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mukurozidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

19573-01-4, 482-25-7
Record name AC1LDCJL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name byakangelicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Mukurozidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name Mukurozidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does byakangelicin exert its anti-fibrotic effects in the liver?

A1: this compound has demonstrated an ability to inhibit the proliferation and activation of hepatic stellate cells (HSCs), key players in liver fibrosis. [] Additionally, it suppresses apoptosis in hepatocytes, further contributing to its protective effect against liver injury. []

Q2: Does this compound influence the signaling pathways of pro-fibrotic cytokines?

A2: Yes, research indicates that this compound can inhibit the signaling pathways of transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF), two critical cytokines involved in the development of liver fibrosis. []

Q3: Can this compound protect hepatocytes from damage?

A3: In vitro studies show this compound can attenuate 4-Hydroxynonenal (4-HNE)-induced apoptosis in HepG2 cells (a human liver cancer cell line) by inhibiting the ASK-1/JNK signaling pathway, suggesting a protective role against hepatocyte damage. []

Q4: What is the role of this compound in allergic inflammation?

A4: this compound has shown the ability to reduce the release of histamine, a key mediator in allergic reactions. [] It also inhibits the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-4, potentially by inhibiting NF-κB activation. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C16H16O7 and a molecular weight of 316.29 g/mol. []

Q6: What are the key spectroscopic characteristics of this compound?

A6: The mass spectra of this compound and related furanocoumarins exhibit characteristic fragmentation patterns, particularly regarding the cleavage of their side chains, which can aid in their identification. []

Q7: Have computational methods been used to study this compound?

A7: Yes, virtual screening and molecular docking studies have been employed to investigate the potential interactions of this compound and other compounds from Angelica dahurica with targets related to migraine, such as 5-HT receptors, NMDA receptors, and β-adrenergic receptors. []

Q8: Does the structure of this compound influence its biological activity?

A8: Research suggests that specific structural features of this compound and related furanocoumarins are crucial for their biological activity. For instance, the presence of a methoxy group at carbon 5 and a specific side chain at carbon 8 appears essential for suppressing nitric oxide production, potentially contributing to the anti-inflammatory effects. []

Q9: What is known about the absorption of this compound?

A9: Studies using the Caco-2 cell monolayer model suggest that this compound is well-absorbed in the human intestine. [] The absorption process appears to occur primarily through passive diffusion. []

Q10: Has the pharmacokinetics of this compound been studied in vivo?

A10: Yes, a study in beagle dogs investigated the pharmacokinetics of this compound after oral administration of Yuanhu Zhitong preparations, a traditional Chinese medicine containing this compound. [] The study revealed differences in pharmacokinetic parameters depending on the formulation, with the oral liquid exhibiting faster absorption compared to solid formulations. []

Q11: What is known about the distribution of this compound in the body?

A11: (Limited information available) A study investigating the absorption of Yuanhu Zhitong pill components using an everted intestinal sac method detected this compound in the intestinal sac fluid. [] This suggests that this compound can cross the intestinal barrier and enter systemic circulation. []

Q12: Is there information available regarding the metabolism and excretion of this compound?

A12: (Limited information available) A study focusing on various furanocoumarins, including this compound, revealed their ability to influence cytochrome P450 enzyme activity in rat liver microsomes. [] This suggests that this compound might undergo metabolism in the liver. []

Q13: Does this compound demonstrate anti-tumor activity?

A13: While not explicitly stated for this compound, a study examining the antiproliferative effects of Angelica japonica root extract, from which this compound has been isolated, demonstrated significant activity against human gastric adenocarcinoma (MK-1) cells. [] Further research is needed to confirm this compound's specific role in this activity.

Q14: Has this compound been tested in animal models of pain?

A14: Research suggests that this compound, along with other compounds from Angelica dahurica, may have potential in managing migraine. In a study using a rat model of pannonit-induced migraine, this compound showed effects such as reducing the duration of redness in the ears and decreasing scratching frequency. []

Q15: What analytical techniques are commonly used to identify and quantify this compound?

A15: Several analytical techniques are employed for this compound analysis:* High-performance liquid chromatography (HPLC): This method, often coupled with ultraviolet (UV) detection, is widely used for the separation, identification, and quantification of this compound in plant extracts and pharmaceutical preparations. [, , , , , ] * High-performance thin-layer chromatography (HPTLC): This technique, often combined with scanning densitometry, provides a rapid and cost-effective method for both qualitative and quantitative analysis of this compound. [, ]* Mass spectrometry (MS): This technique, often coupled with HPLC (HPLC-MS or UPLC-MS/MS), enables the identification and structural elucidation of this compound based on its mass-to-charge ratio and fragmentation patterns. [, , ] * Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about this compound, confirming its identity and purity. [, , , ]

Q16: Are there any specific challenges in analyzing this compound in complex matrices?

A16: Yes, analyzing this compound in complex matrices such as plant extracts or traditional Chinese medicine formulations can be challenging due to the presence of structurally similar compounds. Advanced separation techniques like two-dimensional preparative HPLC (2D-prep-HPLC) are sometimes necessary to isolate and purify this compound from these complex mixtures effectively. []

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